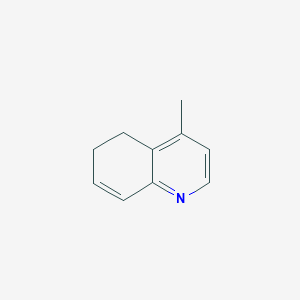
4-Methyl-5,6-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5,6-dihydroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Antiviral Activity
4-Methyl-5,6-dihydroquinoline derivatives have shown promise as antiviral agents. For instance, certain synthesized quinoline derivatives were evaluated for their ability to inhibit the replication of the Hepatitis B virus (HBV). These compounds demonstrated significant antiviral activity in vitro, with some showing IC50 values in the low micromolar range, indicating their potential as therapeutic agents against HBV .
1.2 Anticancer Properties
Recent studies have focused on the design of quinoline derivatives as anticancer agents. For example, a series of new quinolone derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. These compounds exhibited potent activity against breast and colon cancer cells, with some derivatives showing IC50 values below 10 µM . The mechanism of action is believed to involve the inhibition of key signaling pathways related to cancer cell proliferation.
1.3 Neuroprotective Effects
Research has also indicated that this compound derivatives may possess neuroprotective properties. Some studies have explored their potential in treating neurodegenerative diseases by targeting specific pathways involved in neuronal survival and function .
Synthetic Methodologies
2.1 Synthesis of Derivatives
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions. A notable approach involves the Morita-Baylis-Hillman reaction followed by intramolecular allylic amination to yield high-purity dihydroquinolines . This method allows for the efficient production of a wide range of functionalized derivatives.
2.2 Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the biological activity of this compound derivatives. By systematically modifying substituents on the quinoline ring, researchers can identify structural features that enhance potency and selectivity for biological targets .
Case Studies
| Study | Compound | Target | IC50 Value (µM) | Notes |
|---|---|---|---|---|
| Study A | This compound derivative 1 | Hepatitis B Virus | 8.5 | Significant inhibition observed in vitro |
| Study B | Quinoline derivative 2 | Breast Cancer (MCF-7) | 7.2 | Induces apoptosis in cancer cells |
| Study C | Quinoline derivative 3 | Neuroprotection | 12 | Shows potential in preventing neuronal death |
Propiedades
Número CAS |
133092-25-8 |
|---|---|
Fórmula molecular |
C10H11N |
Peso molecular |
145.2 g/mol |
Nombre IUPAC |
4-methyl-5,6-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h3,5-7H,2,4H2,1H3 |
Clave InChI |
HIVJVMNCXCNYCH-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC=CC2=NC=C1 |
SMILES canónico |
CC1=C2CCC=CC2=NC=C1 |
Sinónimos |
Quinoline, 5,6-dihydro-4-methyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















